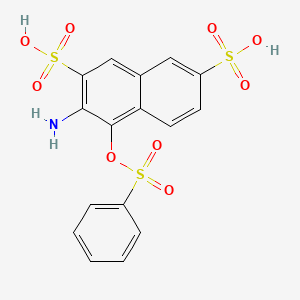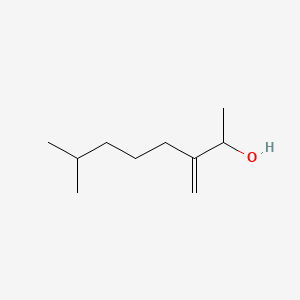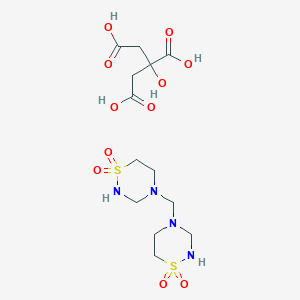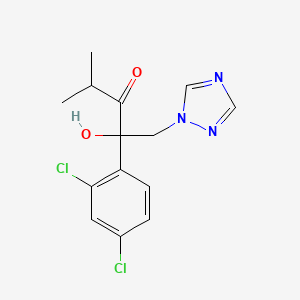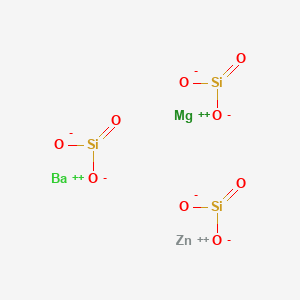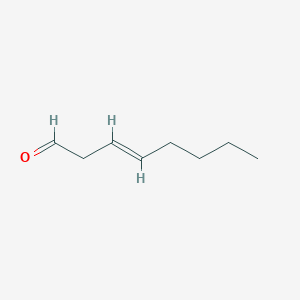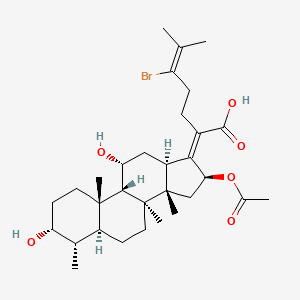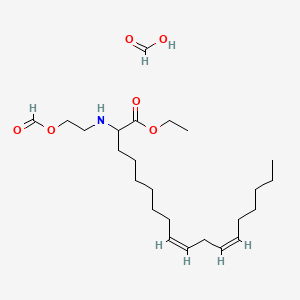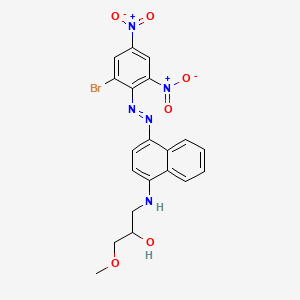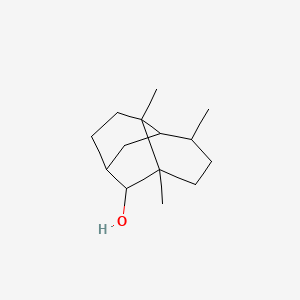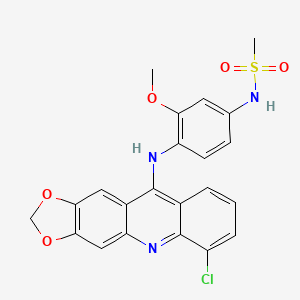
Einecs 301-003-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl benzoate , is a chemical compound with the molecular formula C14H12O2 . It is an ester of benzyl alcohol and benzoic acid. Benzyl benzoate is commonly used in various applications, including as a medication and in industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl benzoate can be synthesized through the esterification of benzyl alcohol with benzoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction can be represented as follows:
C6H5CH2OH+C6H5COOH→C6H5COOCH2C6H5+H2O
Industrial Production Methods
In industrial settings, benzyl benzoate is produced through a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to ensure optimal yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl benzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, benzyl benzoate can be hydrolyzed back into benzyl alcohol and benzoic acid.
Reduction: Benzyl benzoate can be reduced to benzyl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group in benzyl benzoate can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Hydrolysis: Benzyl alcohol and benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme kinetics and as a model compound for ester hydrolysis.
Medicine: Used as a topical treatment for scabies and lice infestations.
Industry: Utilized as a plasticizer in the production of polymers and as a fragrance ingredient in perfumes and cosmetics.
Mecanismo De Acción
In medicinal applications, benzyl benzoate acts as a scabicide and pediculicide. It exerts its effects by penetrating the exoskeleton of parasites such as mites and lice, leading to their death. The exact molecular targets and pathways involved in this process are not fully understood, but it is believed that benzyl benzoate disrupts the nervous system of the parasites, causing paralysis and death.
Comparación Con Compuestos Similares
Benzyl benzoate can be compared with other esters of benzoic acid, such as:
Methyl benzoate: An ester of methanol and benzoic acid, used as a fragrance and flavoring agent.
Ethyl benzoate: An ester of ethanol and benzoic acid, also used in fragrances and flavorings.
Propyl benzoate: An ester of propanol and benzoic acid, used in similar applications.
Benzyl benzoate is unique due to its specific combination of benzyl alcohol and benzoic acid, which imparts distinct properties such as its effectiveness as a scabicide and its use as a plasticizer.
Propiedades
Número CAS |
93966-51-9 |
|---|---|
Fórmula molecular |
C12H17NO3 |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
1-aminopropan-2-ol;(E)-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H8O2.C3H9NO/c10-9(11)7-6-8-4-2-1-3-5-8;1-3(5)2-4/h1-7H,(H,10,11);3,5H,2,4H2,1H3/b7-6+; |
Clave InChI |
COVABMBOJCPPPV-UHDJGPCESA-N |
SMILES isomérico |
CC(CN)O.C1=CC=C(C=C1)/C=C/C(=O)O |
SMILES canónico |
CC(CN)O.C1=CC=C(C=C1)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


